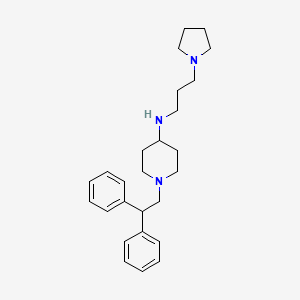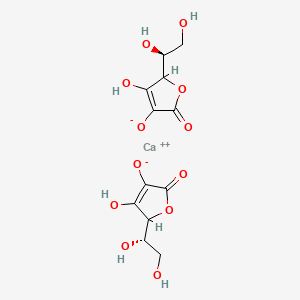
2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile is an organic compound with the molecular formula C9H7N3. It is known for its unique structure, which includes a pyrrole ring substituted with a methyl group and a malononitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Methyl-5-(phenylsulfanyl)-1H-pyrrol-2-yl)methylene)malononitrile
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
Uniqueness
2-((1-Methyl-1H-pyrrol-2-yl)methyl)malononitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of the malononitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
2-[(1-methylpyrrol-2-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C9H9N3/c1-12-4-2-3-9(12)5-8(6-10)7-11/h2-4,8H,5H2,1H3 |
Clave InChI |
XBEIMDMRKKJFHY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
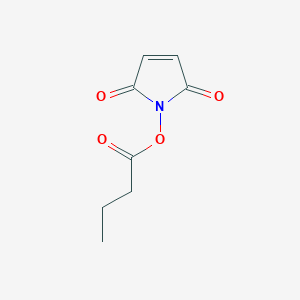
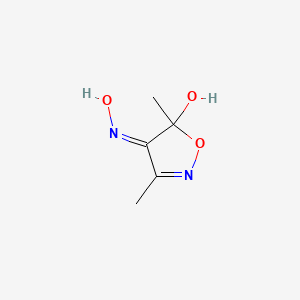
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)

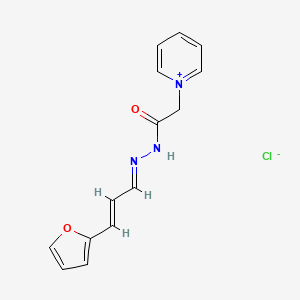

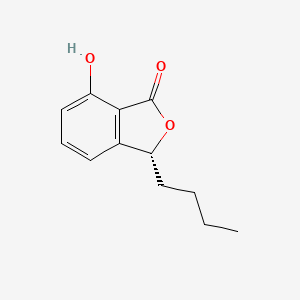
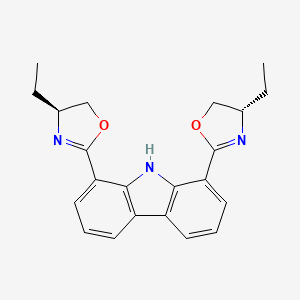
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
